Nefa-BV

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

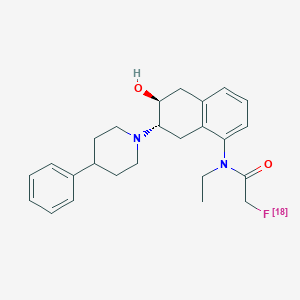

Nefa-BV, also known as this compound, is a useful research compound. Its molecular formula is C25H31FN2O2 and its molecular weight is 409.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Fluoroacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Core Reaction Mechanisms of NEFA

NEFA undergo enzymatic and non-enzymatic transformations in biological systems:

Enzymatic Reactions in Analytical Assays

Quantification of NEFA concentrations in biological samples relies on standardized enzymatic reactions:

-

Acylation with Coenzyme A (CoA):

NEFA+ATP+CoAAcyl CoA SynthetaseAcyl CoA+AMP+Pyrophosphate -

Oxidation by Acyl-CoA Oxidase:

Acyl CoA+O2Acyl CoA Oxidase2 3 trans Enoyl CoA+H2O2 -

Colorimetric Detection:

H2O2+MEHA+4 AminoantipyrinePeroxidasePurple Quinone(λmax=550nm)

Table 1: Key Enzymes in NEFA Assays

| Enzyme | Role | Product |

|---|---|---|

| Acyl-CoA Synthetase | Activates NEFA for oxidation | Acyl-CoA |

| Acyl-CoA Oxidase | Generates H2O2 | 2,3-trans-Enoyl-CoA |

| Peroxidase | Produces chromophore | Purple quinone complex |

Oxidative Stress and Inflammatory Pathways

Elevated NEFA levels induce oxidative stress and inflammation in bovine mammary epithelial cells (BMECs):

Oxidative Stress Markers

-

Increased: Malondialdehyde (MDA), reactive oxygen species (ROS)

-

Decreased: Total superoxide dismutase (T-SOD), glutathione peroxidase (GSH-Px)

Pro-Inflammatory Cytokines

NEFA upregulates:

Table 2: Biochemical Effects of NEFA in BMECs

| Parameter | Effect (vs. Control) | Mechanism |

|---|---|---|

| MDA | ↑ 2.5-fold | Lipid peroxidation |

| ROS | ↑ 3.0-fold | Mitochondrial dysfunction |

| T-SOD Activity | ↓ 40% | Antioxidant depletion |

Interaction with β-Hydroxybutyrate (BHBA)

NEFA and BHBA synergistically activate the MAPK signaling pathway, exacerbating oxidative stress and inflammation:

-

MAPK Activation: Phosphorylation of ERK1/2, JNK, and p38 proteins

-

Combined Effect: Greater ROS production compared to individual treatments

Thermodynamic and Kinetic Data

Rate constants for NEFA-associated reactions follow modified Arrhenius equations:

k=A⋅TB⋅exp(−RTE)

Example: Oxidation of acyl-CoA by O2 has A=1.2×108cm3mol−1s−1, E=45kJ mol

Industrial and Environmental Relevance

NEFA derivatives participate in combustion and decomposition reactions:

Eigenschaften

CAS-Nummer |

153216-44-5 |

|---|---|

Molekularformel |

C25H31FN2O2 |

Molekulargewicht |

409.5 g/mol |

IUPAC-Name |

N-ethyl-2-(18F)fluoranyl-N-[(6S,7S)-6-hydroxy-7-(4-phenylpiperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide |

InChI |

InChI=1S/C25H31FN2O2/c1-2-28(25(30)17-26)22-10-6-9-20-15-24(29)23(16-21(20)22)27-13-11-19(12-14-27)18-7-4-3-5-8-18/h3-10,19,23-24,29H,2,11-17H2,1H3/t23-,24-/m0/s1/i26-1 |

InChI-Schlüssel |

PUVWOAUSAZFXJD-OSDGYOHXSA-N |

SMILES |

CCN(C1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)CF |

Isomerische SMILES |

CCN(C1=CC=CC2=C1C[C@@H]([C@H](C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)C[18F] |

Kanonische SMILES |

CCN(C1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)CF |

Synonyme |

4-N-ethyl-fluoroacetamidobenzovesamicol N-ethyl-4-fluoroacetamidobenzovesamicol N-ethyl-4-fluoroacetamidobenzovesamicol, ((18F)-(+))-isomer N-ethyl-4-fluoroacetamidobenzovesamicol, ((18F)-(+-))-isomer NEFA-BV |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.